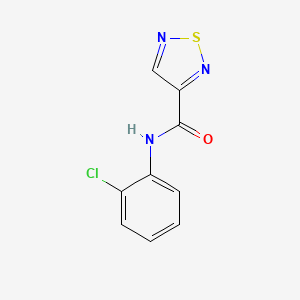
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 2-chlorophenyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate, followed by cyclization with carbon disulfide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound shows promise as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both the 2-chlorophenyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-3-1-2-4-7(6)12-9(14)8-5-11-15-13-8/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGUFSRBZMHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NSN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole](/img/structure/B5754799.png)
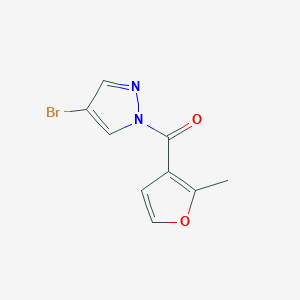
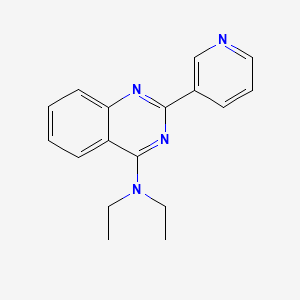
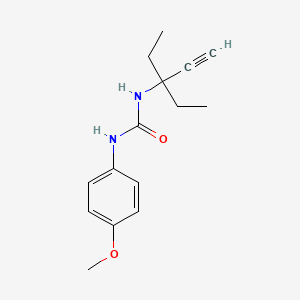
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![N~2~-(4-FLUORO-2-METHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

![4-(3-CHLORO-4-FLUOROPHENYL)-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5754872.png)

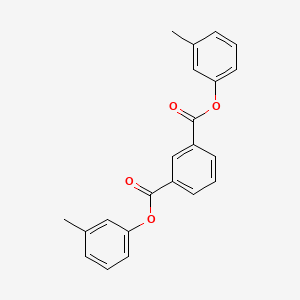

![N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5754892.png)
